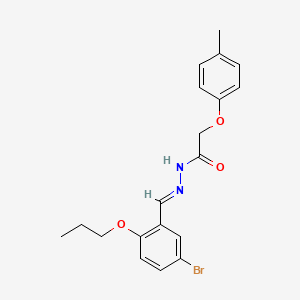

![molecular formula C18H22FN3O B5597283 4-({5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}methyl)-1-methylpiperidine](/img/structure/B5597283.png)

4-({5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}methyl)-1-methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxadiazole derivatives, including the compound , often involves several key strategies, such as dehydrogenative cyclization, oxidative cyclization, and condensation cyclization among others. These methods enable the introduction of π-conjugated groups to the oxadiazole ring, enhancing its utility in developing chemosensors and fluorescent frameworks due to their high photoluminescent quantum yield and excellent thermal and chemical stability (Sharma, Om, & Sharma, 2022).

Molecular Structure Analysis

Oxadiazoles, including 1,2,4-oxadiazoles, possess a five-membered ring containing two nitrogen atoms and one oxygen atom. This structure is pivotal for their interaction with various biomacromolecules through hydrogen bonding, significantly enhancing their pharmacological activity. The molecular structure of oxadiazoles allows for diverse biological activities, facilitated by their ability to bind effectively with enzymes and receptors in biological systems (Wang, Sun, Jia, Bian, & Yu, 2022).

Chemical Reactions and Properties

The oxadiazole ring, central to the compound's structure, is involved in various chemical reactions, enabling the synthesis of a wide range of heterocyclic compounds. This versatility is due to the oxadiazole ring's reactivity, which allows for the formation of complex structures with significant biological and chemical properties. The chemical reactivity of oxadiazoles, including the ability to undergo cycloaddition reactions, is essential for creating compounds with desired pharmacological activities (Gomaa & Ali, 2020).

Physical Properties Analysis

Oxadiazoles exhibit excellent thermal and chemical stability, contributing to their widespread use in material science and organic electronics. The physical properties of these compounds, such as high melting points and stable crystalline structures, make them suitable for applications requiring durability and reliability under various conditions.

Chemical Properties Analysis

The chemical properties of oxadiazoles, including the compound of interest, are characterized by their reactivity and ability to form stable complexes with metal ions. This reactivity is exploited in the development of chemosensors, where oxadiazoles can detect metal ions based on changes in their photoluminescent properties. The presence of potential coordination sites (N and O donor atoms) in oxadiazoles enhances their utility as chemosensors for selective metal-ion sensing (Sharma, Om, & Sharma, 2022).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

1,3,4-Oxadiazole derivatives are synthesized through various chemical reactions, offering a wide range of biological activities and applications in drug design. For instance, the synthesis and structural elucidation of 1,3,4-oxadiazole derivatives with sulfamoyl and piperidine functionalities have been reported, highlighting their valuable biological activities and potential as therapeutic agents (Aziz‐ur‐Rehman et al., 2017). These studies provide a foundation for understanding the chemical properties and synthesis routes of compounds similar to "4-({5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}methyl)-1-methylpiperidine".

Biological Activities

The 1,3,4-oxadiazole core, often found in compounds with significant biological activities, such as antimicrobial, antitubercular, and anti-inflammatory properties, is a focal point in medicinal chemistry research. Research has shown that derivatives of 1,3,4-oxadiazole exhibit valuable antibacterial activities, suggesting potential for the development of new therapeutic agents (E. Jafari et al., 2017). Such findings underscore the potential biomedical applications of compounds with this structural motif, including "4-({5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}methyl)-1-methylpiperidine".

Potential Applications in Material Science

Compounds featuring 1,3,4-oxadiazole and piperidine structures have also been explored for their applications beyond medicinal chemistry, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials. For instance, heteroleptic iridium(III) complexes with 1,3,4-oxadiazole ligands have demonstrated high photoluminescence quantum efficiency yields, indicating their utility in OLEDs and potentially other electronic applications (Yi Jin et al., 2014). Such studies highlight the versatility of these structural motifs in various scientific and technological fields.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-[1-(4-fluorophenyl)cyclopropyl]-3-[(1-methylpiperidin-4-yl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O/c1-22-10-6-13(7-11-22)12-16-20-17(23-21-16)18(8-9-18)14-2-4-15(19)5-3-14/h2-5,13H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJZDWJFHLFJPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC2=NOC(=N2)C3(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

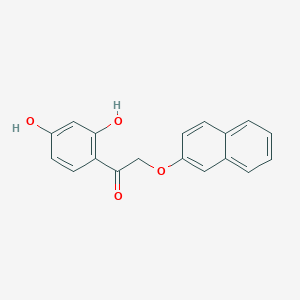

![4-(4-methyl-1-piperazinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5597208.png)

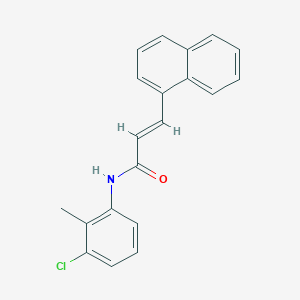

![N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5597210.png)

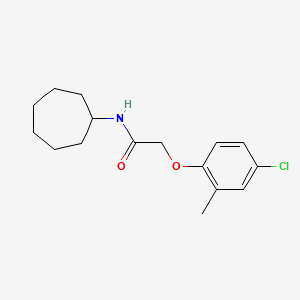

![8-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597223.png)

![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5597226.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5597232.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B5597238.png)

![(4aS*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5597246.png)

![4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5597249.png)

![3-(2-ethylbutyl)-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597256.png)

![N-{[4'-(1-piperidin-1-ylethyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5597277.png)